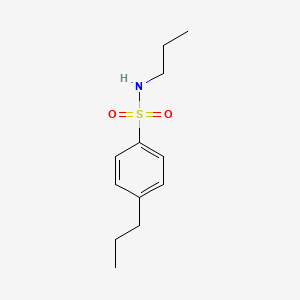

N,4-dipropylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,4-Dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dipropylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This process can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

Antibacterial Applications

N,4-dipropylbenzenesulfonamide and its derivatives have been investigated for their antibacterial properties. Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial proliferation.

Case Study: Antibacterial Activity Against Escherichia coli

- A study synthesized various benzenesulfonamides, including this compound derivatives, which were tested against Escherichia coli. The results showed promising biofilm inhibitory activity, indicating potential use as therapeutic agents against bacterial infections .

| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 | 32 µg/mL |

| N-(4-Methoxyphenethyl) | 18 | 16 µg/mL |

Anticancer Research

The anticancer potential of this compound has also been explored. Compounds with sulfonamide moieties have shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- In a study focusing on novel sulfonamide derivatives, including this compound, researchers evaluated their cytotoxic effects on human cancer cell lines such as breast and colon cancer cells. The findings indicated that certain derivatives exhibited significant apoptotic activity, suggesting their potential as anticancer agents .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Breast Cancer | 12.5 | 40 |

| Colon Cancer | 10.0 | 55 |

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form various derivatives allows for the exploration of different biological activities.

Case Study: Design of Novel Antimicrobials

- Researchers have utilized this compound as a starting point to design new antimicrobial agents targeting Gram-positive pathogens. The modifications to the sulfonamide group have led to compounds with enhanced activity against resistant strains .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug development.

Mechanism of Action

Mécanisme D'action

The mechanism of action of N,4-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

4-Amino-N,N-dipropylbenzenesulfonamide: This compound has a similar structure but with an amino group instead of a propyl group. It exhibits different reactivity and biological activity.

N-Butylbenzenesulfonamide: Another sulfonamide with a butyl group instead of a propyl group. It has different physical and chemical properties.

Uniqueness: N,4-Dipropylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its dipropyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.

Activité Biologique

N,4-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on cardiovascular systems, interactions with ion channels, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to a benzene ring. Its chemical structure can be represented as follows:

This compound exhibits moderate lipophilicity due to the propyl groups, which may influence its interaction with biological membranes and targets.

Cardiovascular Effects

Recent studies have investigated the impact of various benzenesulfonamide derivatives on cardiovascular parameters. One notable study evaluated the effects of different sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives could significantly alter these parameters, suggesting a potential vasodilatory effect . Specifically, compounds like 4-(2-aminoethyl)benzenesulfonamide were shown to decrease perfusion pressure and coronary resistance more effectively than others in the series.

Table 1: Effects of Sulfonamide Derivatives on Cardiovascular Parameters

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| This compound | Moderate Decrease | Moderate Decrease |

| 4-(2-aminoethyl)benzenesulfonamide | Significant Decrease | Significant Decrease |

| 2,5-dichloro-N-(4-nitrophenyl) | Minimal Change | Minimal Change |

Interaction with Ion Channels

This compound has been explored for its interaction with various ion channels. Computational docking studies suggest that it may interact with calcium channels, potentially modulating calcium influx in vascular smooth muscle cells. This interaction is crucial for understanding its role in regulating vascular tone and blood pressure .

Case Study: Calcium Channel Interaction

A theoretical study utilizing molecular docking techniques indicated that this compound could bind effectively to specific amino acid residues in calcium channels. This binding may lead to a reduction in intracellular calcium levels, thereby promoting vasodilation .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies using computational models have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable permeability characteristics across biological membranes and suggest a moderate metabolic stability profile .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Propriétés

IUPAC Name |

N,4-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-3-5-11-6-8-12(9-7-11)16(14,15)13-10-4-2/h6-9,13H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAIGQYYAXPMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.